(2-Methyl-5-phenylfuran-3-YL)methanamine
Overview
Description
(2-Methyl-5-phenylfuran-3-YL)methanamine is an organic compound with the molecular formula C12H13NO. It is a derivative of furan, a heterocyclic aromatic compound, and features a phenyl group and a methyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-phenylfuran-3-YL)methanamine typically involves the reaction of 2-methyl-5-phenylfuran with a suitable amine source. One common method is the reductive amination of 2-methyl-5-phenylfuran-3-carbaldehyde using an amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-phenylfuran-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines .
Scientific Research Applications
(2-Methyl-5-phenylfuran-3-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2-Methyl-5-phenylfuran-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-5-phenylfuran-3-YL)amine
- (2-Methyl-5-phenylfuran-3-YL)carboxylic acid
- (2-Methyl-5-phenylfuran-3-YL)alcohol
Uniqueness
(2-Methyl-5-phenylfuran-3-YL)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a phenyl group and an amine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2-methyl-5-phenylfuran-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJKQVHAAWIPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695643 | |
Record name | 1-(2-Methyl-5-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-72-8 | |
Record name | 1-(2-Methyl-5-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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